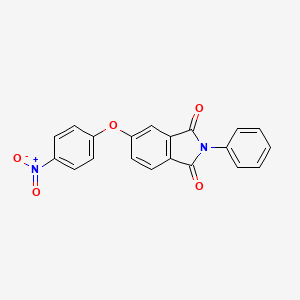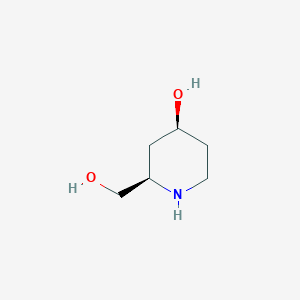
4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide is a synthetic organic compound The structure consists of a benzamide core with a methoxy group at the 4-position and a trichloro-morpholinyl-ethyl substituent at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to form the benzamide.
Introduction of the Trichloro-Morpholinyl-Ethyl Group: The trichloro-morpholinyl-ethyl group can be introduced by reacting the benzamide with 2,2,2-trichloroethylamine and morpholine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The trichloro group can be reduced to form a dichloro or monochloro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide.
Reduction: Formation of 4-methoxy-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide.
Substitution: Formation of 4-ethoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide.
科学研究应用
4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide may have various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
4-Methoxy-N-(2,2,2-trichloroethyl)-benzamide: Lacks the morpholine ring.
4-Methoxy-N-(2,2,2-trichloro-1-piperidin-4-yl-ethyl)-benzamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-Methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide is unique due to the presence of both the trichloroethyl and morpholine moieties, which may confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C14H17Cl3N2O3 |
|---|---|
分子量 |
367.7 g/mol |
IUPAC 名称 |
4-methoxy-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C14H17Cl3N2O3/c1-21-11-4-2-10(3-5-11)12(20)18-13(14(15,16)17)19-6-8-22-9-7-19/h2-5,13H,6-9H2,1H3,(H,18,20) |
InChI 键 |
SZJMGPYVRWLPLK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Nitro-N-{3-[(4-nitrobenzoyl)aMino]phenyl}benzaMide](/img/structure/B11710748.png)

![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)

![1-[(1,1,3,3-Tetramethylbutyl)amino]-3-(2,4,6-trimethylphenoxy)-2-propanol](/img/structure/B11710785.png)


![4-(4-fluorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11710800.png)
![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11710802.png)

![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)
